N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with fluorine atoms and a dioxidotetrahydrothiophenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, which is then coupled with a fluorobenzylamine derivative. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide stands out due to its dual fluorine substitution, which can enhance its chemical stability and biological activity. The presence of the dioxidotetrahydrothiophenyl group also imparts unique electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17F2NO3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17F2NO3S/c19-16-7-3-1-5-13(16)11-21(14-9-10-25(23,24)12-14)18(22)15-6-2-4-8-17(15)20/h1-8,14H,9-12H2 |
InChI Key |
PXRUEHXCGHIODR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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